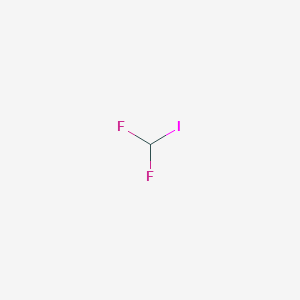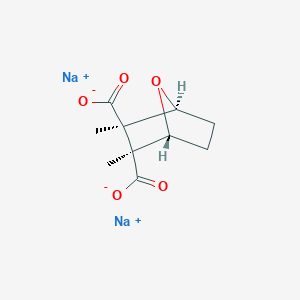
Disodium cantharidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cantharidin analogs, including disodium cantharidin, involves chemical modifications aimed at enhancing therapeutic activities and reducing side effects. These synthetic efforts focus on altering structural components to achieve desired biological activities and physicochemical properties. Researchers have synthesized thousands of cantharidin analogs, exploring structure-activity relationships to inform drug development (Deng et al., 2012).
Molecular Structure Analysis
The molecular structure of disodium cantharidin plays a crucial role in its biological activity. Structural modifications, such as the introduction of imidazolium salt or double bonds, influence its anticancer activity. The molecule's ability to interact with biological targets is significantly affected by alterations at specific sites, demonstrating the importance of molecular architecture in its function and toxicity profile (Li et al., 2022).
Chemical Reactions and Properties
Cantharidin's chemical reactions, particularly its interactions with enzymes and cellular structures, underline its antitumor efficacy and toxicological profile. The compound's reactivity with biological macromolecules, including proteins and DNA, contributes to its biological effects, encompassing both therapeutic and adverse outcomes. These interactions are pivotal in mediating its mechanism of action, which includes inhibiting cell invasion and metastasis, inducing apoptosis, and affecting cell cycle regulation (Li et al., 2022).
Physical Properties Analysis
Disodium cantharidin's physical properties, such as solubility and stability, are critical for its pharmacokinetic behavior and bioavailability. Techniques to enhance these properties, including the use of nanodrug delivery systems and chemical structural modifications, are under investigation to improve its therapeutic potential while minimizing toxicity. The solubility and stability of the compound influence its absorption, distribution, metabolism, and excretion, affecting overall efficacy and safety (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties of disodium cantharidin, including reactivity, electrophilicity, and its interactions with various biomolecules, underpin its pharmacological and toxicological profile. Understanding these properties is essential for optimizing therapeutic efficacy and minimizing adverse effects. The compound's ability to react with cellular components through electrophilic attack and other mechanisms is central to its biological activity, necessitating comprehensive studies to elucidate its precise modes of action and potential for drug development (Deng et al., 2012).
Wissenschaftliche Forschungsanwendungen
Impact on Tumor Cells
Inhibition of Proliferation and Induction of Apoptosis : Disodium cantharidinate has shown potential in inhibiting tumor cell proliferation and inducing apoptosis. It's observed to reduce telomerase concentration in tumor cells like SMMC-7721 (Zhou Ta, 2014). Similar effects are seen in various cancer cell lines, including gastric cancer SGC-7901 cells (Han Kun-yuan, 2013), human hepatoma HepG2 cells (G. Wei, 2008), and bladder carcinoma cells (G. Zang et al., 2017).
Cell Cycle Arrest and Molecular Mechanisms : Disodium cantharidinate has been found to cause cell cycle arrest and influence the expression of apoptosis-related genes, contributing to its anticancer effects (Li Peng, 2012), (Wei Li et al., 2010).
Effects on Non-Tumor Cells : It's also been studied for its effects on normal cells, like the inhibition of normal human hepatocyte LO2 proliferation (Wang Ming-yan, 2012).
Synergistic Effects with Other Treatments
Combination with Chemotherapy : Studies indicate that disodium cantharidinate combined with chemotherapy might enhance the effectiveness and reduce side effects in patients with cancers like non-small-cell lung cancer (Zhichao Wang et al., 2019), (Chen Jian-peng, 2012).
Impact on Immune Function : The compound also shows an influence on immune function by regulating cytokines and promoting dendritic cell maturation in cancer patients (S. Yuan, 2007).
General Overview
- Pharmacogenomics and Analogues : Cantharidin, the parent compound of disodium cantharidinate, has been studied for its pharmacogenomics and potential analogues. These investigations aim to find ways to mitigate side effects while retaining anticancer efficacy (O. Kadioglu et al., 2014), (Guofang Wang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALSOLNDKMHAL-CSYCBQNYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium cantharidin | |
CAS RN |
1465-77-6 | |
| Record name | Disodium cantharidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



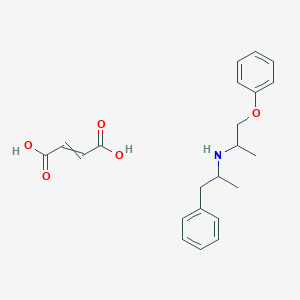
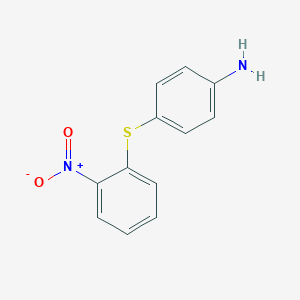
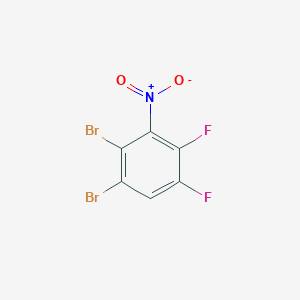

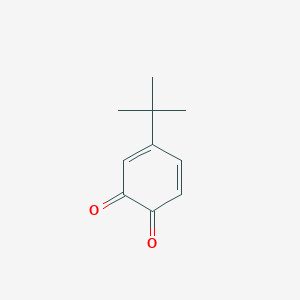

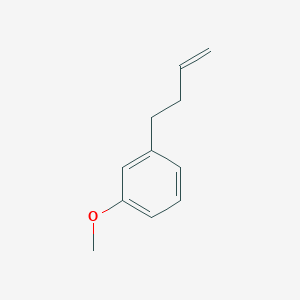


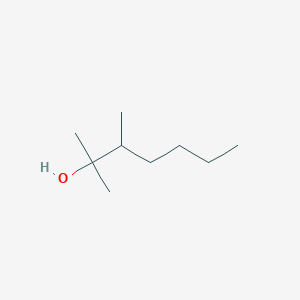

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
